molecular formula C58H40N4 B8197721 2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile

2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile

Cat. No.: B8197721
M. Wt: 793.0 g/mol
InChI Key: PYWSBOQISDUMLO-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile is a complex organic compound characterized by its unique structure, which includes multiple biphenyl groups and acetonitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile typically involves multiple steps, starting from simpler biphenyl derivatives. One common approach is the nucleophilic substitution reaction, where 4-bromobiphenyl is reacted with a suitable ethene derivative under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile largely depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence, which can be used to detect specific biological or chemical targets. The molecular targets and pathways involved include interactions with specific proteins, nucleic acids, or other biomolecules, leading to changes in fluorescence intensity or wavelength.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-carboxyphenyl)ethylene: Similar in structure but with carboxylic acid groups instead of acetonitrile groups.

    Tetrakis(4-bromophenyl)ethylene: Contains bromine atoms instead of acetonitrile groups, leading to different reactivity and applications.

    Tetrakis(4-aminophenyl)ethylene: Features amino groups, which can participate in different types of chemical reactions compared to acetonitrile groups.

Uniqueness

2,2’,2’‘,2’‘’-(Ethene-1,1,2,2-tetrayltetrakis([1,1’-biphenyl]-4’,4-diyl))tetraacetonitrile is unique due to its combination of biphenyl and acetonitrile functionalities, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[4-[4-[1,2,2-tris[4-[4-(cyanomethyl)phenyl]phenyl]ethenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H40N4/c59-37-33-41-1-9-45(10-2-41)49-17-25-53(26-18-49)57(54-27-19-50(20-28-54)46-11-3-42(4-12-46)34-38-60)58(55-29-21-51(22-30-55)47-13-5-43(6-14-47)35-39-61)56-31-23-52(24-32-56)48-15-7-44(8-16-48)36-40-62/h1-32H,33-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSBOQISDUMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N)C5=CC=C(C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)C8=CC=C(C=C8)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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